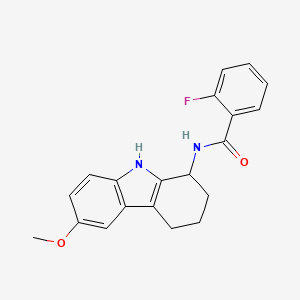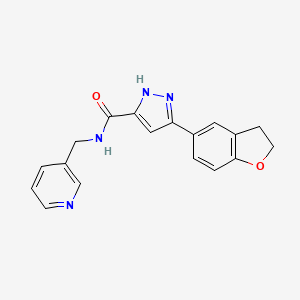![molecular formula C22H23N5O B11002006 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11002006.png)
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It’s also known as 1,3-diazole. The compound you’ve mentioned combines an indole moiety with a triazole group, resulting in a unique structure.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
Indole Formation: Start with propan-2-ylamine (isopropylamine) and glyoxal. React them to form the indole core.
Triazole Formation: Introduce the 1H-1,2,4-triazole-1-ylmethyl group using appropriate reagents.
Acetylation: Acetylate the amino group to obtain the final compound.
Industrial Production:
While specific industrial methods may vary, the compound can be produced on a larger scale using similar synthetic steps.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the indole moiety or the triazole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Study its effects on cellular pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare this structure with other indole-containing or triazole-based molecules. Its uniqueness lies in the fusion of these two distinct heterocyclic systems.
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H23N5O/c1-16(2)27-13-18(20-5-3-4-6-21(20)27)11-22(28)25-19-9-7-17(8-10-19)12-26-15-23-14-24-26/h3-10,13-16H,11-12H2,1-2H3,(H,25,28) |
InChI Key |
MOGXCUNADGJELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11001942.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001948.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B11001960.png)
![N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11001963.png)

![Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11001972.png)

![N-[3-(acetylamino)phenyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11001981.png)


![4-(1H-indol-3-yl)-1-{4-[3-(2-methoxyphenyl)propanoyl]piperazin-1-yl}butan-1-one](/img/structure/B11002003.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide](/img/structure/B11002017.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B11002027.png)

